Naktiivql nanopeptide

Informational Spectrum Method Epitope prediction Protein function analysis

Naktiivql nanopeptide (sequence Asn-Ala-Lys-Thr-Ile-Ile-Val-Gln-Leu, molecular weight 999.2 g/mol) is a nine-residue peptide fragment located within the C-terminus of the second conserved region (C2) of the HIV-1 envelope glycoprotein gp120. It was originally identified using the Informational Spectrum Method (ISM), a bioinformatics approach based on digital signal processing that detects characteristic frequency patterns in protein primary structures predictive of biological function.

Molecular Formula C45H82N12O13
Molecular Weight 999.2 g/mol
CAS No. 119980-12-0
Cat. No. B040205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaktiivql nanopeptide
CAS119980-12-0
SynonymsAsn-Ala-Lys-Thr-Ile-Ile-Val-Gln-Leu
NAKTIIVQL
NAKTIIVQL nanopeptide
Molecular FormulaC45H82N12O13
Molecular Weight999.2 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(=O)N)N
InChIInChI=1S/C45H82N12O13/c1-11-23(7)34(42(66)54-33(22(5)6)41(65)52-29(16-17-31(48)59)39(63)53-30(45(69)70)19-21(3)4)55-43(67)35(24(8)12-2)56-44(68)36(26(10)58)57-40(64)28(15-13-14-18-46)51-37(61)25(9)50-38(62)27(47)20-32(49)60/h21-30,33-36,58H,11-20,46-47H2,1-10H3,(H2,48,59)(H2,49,60)(H,50,62)(H,51,61)(H,52,65)(H,53,63)(H,54,66)(H,55,67)(H,56,68)(H,57,64)(H,69,70)/t23-,24-,25-,26+,27-,28-,29-,30-,33-,34-,35-,36-/m0/s1
InChIKeyJJQSPVIEQMFVNS-YMAIGWNHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Naktiivql Nanopeptide (NAKTIIVQL, CAS 119980-12-0): HIV-1 gp120 C2 Conserved Domain Peptide for Vaccine & Biomarker Research


Naktiivql nanopeptide (sequence Asn-Ala-Lys-Thr-Ile-Ile-Val-Gln-Leu, molecular weight 999.2 g/mol) is a nine-residue peptide fragment located within the C-terminus of the second conserved region (C2) of the HIV-1 envelope glycoprotein gp120 [1]. It was originally identified using the Informational Spectrum Method (ISM), a bioinformatics approach based on digital signal processing that detects characteristic frequency patterns in protein primary structures predictive of biological function [2]. The peptide spans residues directly implicated in CD4 receptor binding and post-receptor binding events, and its cognate antibodies have been shown to correlate with non-progressive HIV-1 infection, positioning it as both a vaccine-component candidate and a prognostic biomarker tool [3].

Why Generic Substitution of HIV-1 gp120 Peptides Fails: Informational and Structural Uniqueness of NAKTIIVQL


The NAKTIIVQL nanopeptide cannot be substituted by other HIV-1 gp120-derived peptide fragments—such as immunodominant V3 loop peptides or overlapping peptide library members—because it occupies a functionally distinct, conserved domain (C2) whose immunological relevance was revealed not by primary sequence similarity or conventional epitope prediction, but by the Informational Spectrum Method (ISM). ISM detects characteristic frequency components in the electron-ion interaction potential of protein sequences that govern intermolecular recognition [1]. The NTM peptide (RSANFTDNAKTIIVQLNESVEIN), which encompasses NAKTIIVQL, shares spectral periodicity with human vasoactive intestinal peptide (VIP) despite negligible sequence identity, a property absent from other gp120 regions such as the hypervariable V3 loop [2]. Consequently, substituting NAKTIIVQL with a V3-derived peptide or a randomly selected C2 fragment changes both the epitope specificity and the spectral determinant of cross-recognition, obliterating the immunological and prognostic associations documented exclusively for this domain.

Naktiivql Nanopeptide Quantitative Differentiation Evidence: Comparator-Anchored Performance Data


ISM-Based Discovery Method vs. Conventional Sequence-Alignment Epitope Prediction

The NAKTIIVQL peptide was identified through the Informational Spectrum Method (ISM), which analyzes the periodicity of the electron-ion interaction potential (EIIP) along protein sequences to define parameters determining protein-protein interactions. Unlike conventional epitope prediction tools (e.g., BepiPred, IEDB consensus) that rely on primary sequence motifs, solvent accessibility, or structural propensity, ISM detected a functional domain within the conserved C2 region of gp120 from three independent HIV-1 isolates (HTLV-III, LAVBRU, and ARV-2) by extracting characteristic frequency components in the informational spectrum [1]. The ISM-based approach uses the entire gp120 sequence rather than being restricted to individual variable domains, enabling identification of non-obvious functional sites that escape detection by sequence-alignment-based methods [2].

Informational Spectrum Method Epitope prediction Protein function analysis

NTM Peptide–VIP Cross-Reactivity: Pearson r = 0.83 Against 46 AIDS Patient Sera

When the 23-residue NTM peptide (RSANFTDNAKTIIVQLNESVEIN), which encompasses the entire NAKTIIVQL sequence, and human vasoactive intestinal peptide (VIP) were tested in parallel against a battery of sera from 46 AIDS patients, the two peptides exhibited highly similar reactivity profiles with a Pearson correlation coefficient of r = 0.83, despite having significantly different primary amino acid sequences. This cross-reactivity was attributable to shared periodical patterns of physicochemical properties in their primary structures, as revealed by ISM-based time-frequency signal processing [1]. For context, typical sequence-alignment methods would detect no meaningful homology between NTM and VIP; the immunological cross-reactivity emerges solely from their matched spectral characteristics.

Immunological cross-reactivity VIP HIV gp120 ELISA

Prognostic Antibody Prevalence: NTMs-Reactive Antibodies Significantly Elevated in Long-Term Nonprogressors (p < 0.01)

In a study employing an optimized octapeptide NTMs (FTDNAKTI), which corresponds to a sub-sequence within the NAKTIIVQL-containing region, sera from defined cohorts of HIV-1 infected individuals were tested by solid-phase ELISA. NTMs-reactive antibodies were significantly more prevalent in long-term nonprogressors (LTNP) than in progressors and healthy control subjects (p < 0.01). This finding directly links antibody recognition of the NAKTIIVQL sub-domain to a clinically meaningful outcome—non-progressive HIV-1 infection [1]. In contrast, antibodies targeting the immunodominant V3 loop of gp120, while capable of neutralization in vitro, have not demonstrated a consistent association with LTNP status in cohort studies, often being present in both progressors and nonprogressors [2].

Long-term nonprogressors HIV prognosis biomarker antibody prevalence

Anti-NTM Antibody Titers Correlate with CD4+ Lymphocyte Count Across 310 HIV-1 Patients

A clinical study tested peptide NTM (RSANFTDNAKTIIVQLNQSVEIN) reactivity with serum samples from 310 consecutive HIV-1 infected patients whose CD4+ lymphocyte counts ranged from 10 to 800 cells/μL. The results demonstrated a correlation between the presence of anti-NTM antibodies and disease progression as measured by CD4+ cell count. A longitudinal sub-study of 107 sera samples from 29 HIV patients further confirmed the association [1]. This quantitative disease-progression correlation is not a general property of all gp120-derived peptide antigens; for example, antibodies to the C4 or V3 domains of gp120 have shown variable and often inconsistent relationships with CD4+ trajectories across patient cohorts [2].

CD4+ count disease progression prognostic marker HIV monitoring

Sequence Conservation Across Three Prototypic HIV-1 Isolates: HTLV-III, LAVBRU, ARV-2

The NAKTIIVQL nanopeptide was identified by analyzing the conserved region of gp120 from three prototypic HIV-1 isolates—HTLV-III (subtype B), LAVBRU (subtype B), and ARV-2 (subtype B)—used in early HIV research. Its location within the C2 conserved domain of gp120, which includes amino acids directly involved in CD4 receptor binding, confers sequence stability across diverse isolates, in contrast to the hypervariable V3 loop region that can differ by up to 50% at the amino acid level between clades [1]. This conservation is functionally significant because the C2 domain participates in the conformational changes required for coreceptor binding post-CD4 engagement, a step essential for viral entry across all HIV-1 strains [2].

Sequence conservation HIV-1 isolates gp120 C2 domain vaccine breadth

Naktiivql Nanopeptide (NAKTIIVQL) Procurement-Relevant Application Scenarios


HIV-1 Vaccine Component Design Targeting the Conserved gp120 C2 Domain

NAKTIIVQL serves as a minimal antigenic determinant within the conserved C2 region of gp120 that is recognized by antibodies associated with non-progressive HIV-1 infection. Its sequence conservation across multiple HIV-1 isolates (HTLV-III, LAVBRU, ARV-2) makes it suitable for incorporation into multi-epitope vaccine constructs aimed at broad strain coverage, circumventing the clade-restriction limitations of immunodominant V3 loop peptides [1]. Furthermore, the demonstrated immunological cross-reactivity (r = 0.83) between the NTM peptide (encompassing NAKTIIVQL) and VIP provides a rational basis for designing peptide mimetics that leverage VIP-like spectral properties for enhanced immunogenicity [2].

Prognostic ELISA Kit Development for HIV-1 Disease Progression Monitoring

The robust association between anti-NTM/NTMs antibodies and CD4+ lymphocyte count, demonstrated across 310 HIV-1 patients and confirmed in a longitudinal cohort of 29 patients, supports the development of ELISA-based prognostic assays using NTM or NTMs peptides as solid-phase capture antigens [1]. The optimized octapeptide NTMs (FTDNAKTI), derived from the NAKTIIVQL region, has already been validated for solid-state ELISA format and can differentiate long-term nonprogressors from progressors with statistical significance (p < 0.01), offering a clinically meaningful endpoint for diagnostic kit procurement and validation [2].

Therapeutic Antibody Target for Passive Immunotherapy of HIV-1 Disease

Natural anti-VIP/NTM antibodies present in asymptomatic HIV-1 carriers have been proposed as an effective immunotherapeutic agent for HIV disease, with their titers strongly correlating with delayed disease progression [1]. The NTM peptide (RSANFTDNAKTIIVQLNESVEIN), which contains the complete NAKTIIVQL sequence, can serve as an affinity ligand for isolating or enriching therapeutic anti-VIP/NTM antibodies from human immunoglobulin preparations, or as an immunogen for generating monoclonal antibodies targeting this therapeutically relevant epitope [2].

Bioinformatics Benchmarking Standard for Informational Spectrum Method (ISM) Validation

The NAKTIIVQL peptide represents one of the earliest experimentally validated predictions of the ISM, linking a computationally defined characteristic frequency in the electron-ion interaction potential to a biologically functional protein domain [1]. As such, this peptide serves as a historical benchmark for validating new iterations of ISM-based algorithms or for comparing ISM performance against alternative computational epitope-mapping tools. The availability of orthogonal immunological validation data—including VIP cross-reactivity profiles and clinical antibody correlation studies—makes the NAKTIIVQL system uniquely suited as a positive control in bioinformatics tool development [2].

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